ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate
Description
Rational Design Principles for Thiazole-Pyrazoline-Hydrazone Hybrid Architectures
The strategic combination of thiazole, pyrazoline, and hydrazone moieties in hybrid molecules leverages complementary pharmacological properties:
- Thiazole rings contribute to π-π stacking interactions with biological targets, enhancing binding affinity.
- Pyrazoline cores introduce planar rigidity, improving metabolic stability compared to linear scaffolds.
- Hydrazone linkers enable keto-enol tautomerism, facilitating proton transfer reactions critical for enzyme inhibition.
In ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate, the 4-methoxyphenyl group at the thiazole C4 position enhances lipophilicity, potentially improving blood-brain barrier penetration. The ethyl ester at the benzoate terminus serves as a prodrug moiety, amenable to hydrolysis in vivo for controlled drug release.
Synthetic Pathways :
- Thiazole Formation : 4-(4-Methoxyphenyl)-1,3-thiazole-2-amine is synthesized via Hantzsch thiazole synthesis using 4-methoxybenzaldehyde and thiourea.
- Pyrazoline Cyclization : The 3-methyl-5-pyrazolone core is constructed via Claisen-Schmidt condensation of ethyl acetoacetate with hydrazine hydrate, followed by oxidation.
- Hydrazone Coupling : Azo linkage between the pyrazoline C4 ketone and benzoate hydrazine is achieved under acidic conditions, with the (E)-configuration stabilized by intramolecular hydrogen bonding.
Historical Evolution of Polycyclic Systems in Targeted Drug Discovery
Polycyclic scaffolds have dominated drug discovery since the 20th century, with seminal examples including:
| Era | Scaffold | Therapeutic Application |
|---|---|---|
| 1940s | Penicillin β-lactam | Antibacterial |
| 1980s | Doxorubicin anthracycline | Anticancer |
| 2000s | Imatinib pyrido-pyrimidine | Kinase inhibition |
The target compound extends this lineage by merging three cyclic systems into a single entity. Computational studies predict strong binding to kinase ATP pockets (ΔG = -9.2 kcal/mol), outperforming mono-cyclic analogs.
Properties
Molecular Formula |
C23H21N5O4S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C23H21N5O4S/c1-4-32-22(30)16-5-9-17(10-6-16)25-26-20-14(2)27-28(21(20)29)23-24-19(13-33-23)15-7-11-18(31-3)12-8-15/h5-13,27H,4H2,1-3H3 |
InChI Key |
UAUNHPXAYNHTRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Synthesis
The 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety is typically synthesized via Hantzsch thiazole synthesis. This involves cyclocondensation of α-haloketones with thiourea derivatives. For example:
Reaction conditions (e.g., ethanol reflux, 12–24 hours) and stoichiometric ratios (1:1 molar ratio of thiourea to α-haloketone) are critical for yield optimization.
Pyrazoline Core Formation
The 3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene segment is generated via cyclization of α,β-unsaturated ketones with hydrazine derivatives. A solvent-drop grinding method using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst enables efficient 1,3-dipolar cycloaddition under mild conditions.
Eco-Friendly Synthesis via Solvent-Drop Grinding
Recent advances prioritize green chemistry principles. The solvent-drop grinding method minimizes solvent use and enhances reaction efficiency:
Reaction Setup
-
Reagents :
-
N-Thiocarbamoylpyrazoline precursor
-
Hydrazonoyl halide (e.g., 4-methoxy-substituted aryl halides)
-
Catalyst: DABCO (10 mol%)
-
-
Procedure :
Reagents are ground in a mortar with 2–3 drops of ethanol for 15–30 minutes. The mixture is quenched with water, and the product is filtered and recrystallized.
Advantages Over Conventional Methods
Mechanistic Insights into Key Cyclization Steps
Nucleophilic Displacement and Cyclization
The reaction between N-thiocarbamoylpyrazoline and hydrazonoyl halides proceeds via:
Stereochemical Control
The (2E)-configuration of the hydrazinyl group is ensured by steric hindrance from the 3-methyl substituent on the pyrazoline ring, favoring trans-alkene geometry.
Optimization of Reaction Conditions
Catalyst Screening
DABCO outperforms other bases (e.g., K₂CO₃, Et₃N) in solvent-drop reactions due to its dual role as a base and phase-transfer catalyst:
| Catalyst | Yield (%) | Reaction Time (min) |
|---|---|---|
| DABCO | 72 | 20 |
| K₂CO₃ | 58 | 45 |
| Et₃N | 49 | 60 |
Temperature and Solvent Effects
-
Optimal Temperature : Room temperature (25°C). Elevated temperatures (>40°C) promote side reactions.
-
Solvent Choice : Ethanol outperforms DMF or THF due to polarity matching and eco-friendliness.
Analytical Characterization of the Final Product
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-{2-[(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole and pyrazole rings.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrazole rings can interact with the active sites of enzymes, inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole/Thiazole Moieties
Methyl 4-[(E)-({[3-(4-Methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate ()
- Structure : Differs by a methylphenylpyrazole group instead of thiazol-2-yl and lacks the 5-oxo-pyrazol-4-ylidene.
- Activity : Demonstrates moderate antimicrobial activity, suggesting the thiazole ring in the target compound may enhance specificity .
Methyl 4-[(E)-[3-(4-Fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate ()
- Structure : Replaces thiazole with a fluorophenyl-triazole-sulfanylidene system.
4-(2-(1-(2,5-Dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)benzenesulfonamide ()
Functional Group Variations and Bioactivity
Key Observations :
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and molecular fingerprints, the target compound shows:
- ~65% similarity to methyl 4-[(E)-hydrazinyl]benzoate () due to shared pyrazole and benzoate motifs .
- <50% similarity to triazole derivatives (), highlighting the impact of heterocycle choice on pharmacophore alignment .
QSAR Models : The compound’s predicted IC50 for kinase inhibition is 12 nM, outperforming analogues with bulkier substituents (e.g., 4-nitrophenyl in , IC50 = 35 nM) .
NMR Data :
IR Spectroscopy :
- C=O stretch : 1674 cm⁻¹ (5-oxo-pyrazol-4-ylidene), matching analogues in .
Biological Activity
Ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate is a complex organic compound notable for its diverse biological activities. This article delves into its structure, synthesis, and significant biological properties, supported by relevant data tables and findings from various studies.
Structural Characteristics
The compound features a thiazole ring , a pyrazole moiety , and a hydrazine linkage , contributing to its biological activity. The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 463.51 g/mol. The presence of the methoxy group on the phenyl ring enhances the compound's solubility and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiazole derivative.
- Synthesis of the pyrazole moiety.
- Coupling reactions to form the final hydrazine-linked compound.
Anticancer Properties
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer activities. This compound has been investigated for its cytotoxic effects against various cancer cell lines.
In a study evaluating similar compounds, it was found that thiazole derivatives displayed moderate to high activity against cancer cells with IC50 values often lower than standard chemotherapeutic agents (e.g., doxorubicin) . Notably, structural modifications such as methyl or halogen substitutions on the phenyl ring significantly enhance cytotoxicity.
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant properties. Analogous thiazole-containing compounds have shown efficacy in picrotoxin-induced convulsion models with effective doses significantly lower than traditional anticonvulsants . The presence of specific substituents on the thiazole ring contributes to enhanced anticonvulsant activity.
Comparative Analysis
To further elucidate the unique properties of this compound, a comparison with related compounds is provided in Table 1.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiazolidinedione | Thiazole ring | Antidiabetic | Lacks hydrazine |
| Pyrazolo[3,4-b]quinolin | Pyrazole fused with quinoline | Anticancer | Different ring system |
| Benzothiazole Derivatives | Benzothiazole moiety | Antimicrobial | No pyrazole component |
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds similar to ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yli-dene}hydrazinyl]benzoate:
- Antitumor Activity : A recent study reported that thiazole-based compounds exhibited IC50 values against various cancer cell lines that were significantly lower than traditional treatments .
- Anticonvulsant Efficacy : In vivo studies demonstrated that certain thiazole derivatives provided substantial protection in seizure models, indicating a promising avenue for epilepsy treatment .
- Molecular Docking Studies : Computational analyses suggest that ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro - 4H-pyrazol - 4 - ylidene}hydrazinyl]benzoate interacts favorably with key biological targets through hydrophobic interactions and hydrogen bonding .
Q & A
Q. What in vitro assays are recommended for initial screening of antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
